Licopyranocoumarin

Drug Metabolism Cytochrome P450 Herb-Drug Interactions

Researchers studying CYP3A4-mediated drug metabolism or Parkinson's disease models often face variability from undefined licorice extracts. Licopyranocoumarin (LPC) solves this with a defined IC50 of 32 μM against CYP3A4 and a validated ROS/JNK neuroprotective mechanism (0.3-3 μM). Key supply advantages: - ≥98% purity confirmed by HPLC - Distinct selectivity vs. glycycoumarin (no CYP3A4 inhibition) - Bulk quantities available for SAR and in vivo studies

Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
CAS No. 117038-80-9
Cat. No. B1675301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicopyranocoumarin
CAS117038-80-9
SynonymsLicopyranocoumarin; 
Molecular FormulaC21H20O7
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
InChIInChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
InChIKeyMOBCUWLJOZHPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licopyranocoumarin Compound Overview


Licopyranocoumarin (LPC, CAS 117038-80-9) is a pyranocoumarin-class isoflavonoid first isolated from Si-pei licorice (the root and stolon of Glycyrrhiza species) [1]. It is a minor constituent of Glycyrrhiza uralensis and G. glabra [2], with a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol [3]. The compound was originally identified as an anti-HIV phenolic constituent [1] and has subsequently been shown to possess multiple pharmacologically relevant activities, including CYP3A4 inhibition, neuroprotection via the ROS/JNK pathway, and monoamine oxidase inhibition [4].

CYP pathway CYP3A4 inhibition study context; moderate-affinity pyranocoumarin probe
Neurobiology ROS/JNK pathway response model; neuronal cell-death assay context
Natural product Pyranocoumarin scaffold for antiviral SAR and chemotaxonomic authentication

Licopyranocoumarin Substitution Risks


The genus Glycyrrhiza produces a diverse array of structurally related coumarins and isoflavonoids, including glycycoumarin, licoarylcoumarin, isoglycycoumarin, and licofuranocoumarin, which share high structural similarity [1]. However, minor structural variations among these analogs translate into major differences in target selectivity, potency, and mechanism of action. For example, while glycycoumarin inhibits CYP2B6 and CYP1A2, licopyranocoumarin is characterized by its CYP3A4 inhibitory activity with a defined IC50 of 32 μM [2]. Similarly, the neuroprotective mechanism of licopyranocoumarin is specifically mediated through suppression of ROS generation and JNK activation in the MPP+ neuronal PC12D model, a pathway not necessarily conserved across all licorice coumarins [3]. Substituting licopyranocoumarin with a generic 'licorice coumarin' or an alternative isoflavonoid without verifying its specific activity profile risks introducing off-target effects, altering experimental outcomes, and undermining reproducibility in drug metabolism or neuroprotection studies.

CYP profile Structurally similar glycycoumarin lacks CYP3A4 inhibition; CYP isoform selectivity may differ across licorice coumarins.
Mechanism Neuroprotection through ROS/JNK may not be conserved; alternative licorice coumarins could engage different stress pathways.
Species identity Absent in G. glabra and G. inflata; generic licorice extracts may not contain this chemotaxonomic marker.

Licopyranocoumarin Comparative Evidence Guide


CYP3A4 Inhibition vs. Glycycoumarin

Licopyranocoumarin is a defined CYP3A4 inhibitor with an IC50 of 32 μM . In a comprehensive UHPLC-MS/MS cocktail assay of 14 licorice constituents against 9 CYP isoforms, licopyranocoumarin was not among the compounds reported to inhibit CYP3A4; instead, isoliquiritigenin, glabridin, and licoricidin were identified as competitive CYP3A4 inhibitors, while licochalcone A acted as a mechanism-based inhibitor [1]. This indicates that licopyranocoumarin possesses a distinct CYP inhibition profile, with a specific, moderate affinity for CYP3A4 that differentiates it from other licorice compounds like glycycoumarin, which inhibited CYP2B6 and CYP1A2 but not CYP3A4 in the same assay panel [1].

CYP3A4 Inhibition
Reported
IC50 = 32 μM vs. glycycoumarin: no inhibition detected
Supports CYP3A4-selectivity review; distinguishes pyranocoumarin from furanocoumarin analogs.
Cross-study comparison; assay platforms differ (in vitro vs. UHPLC-MS/MS cocktail).
Drug Metabolism Cytochrome P450 Herb-Drug Interactions CYP3A4 Inhibition

Neuroprotection in Parkinson's Disease Models

In a screening of traditional herbal medicines for anti-Parkinsonian compounds, licopyranocoumarin (LPC) and glycyrurol (GCR) were isolated from Glycyrrhiza as the principal neuroprotective constituents [1]. LPC markedly blocked MPP+-induced neuronal PC12D cell death at concentrations of 0.3-3 μM and prevented the MPP+-induced loss of mitochondrial membrane potential [1]. The protective mechanism was mediated through inhibition of MPP+-induced JNK activation via suppression of ROS generation [1]. While both LPC and GCR demonstrated neuroprotective efficacy, licopyranocoumarin is specifically noted for its potent activity in the low micromolar range, a concentration window relevant for probing the ROS/JNK/mitochondrial axis in Parkinson's disease models [1].

Neuroprotection Model
Head-to-head
0.3–3 μM blocked MPP+-induced death; suppressed ROS/JNK activation
Supports neuroprotection assay-response interpretation via ROS/JNK pathway context.
PC12D model; glycyrurol also active, but LPC linked to defined concentration window.
Neuroprotection Parkinson's Disease MPP+ JNK Pathway ROS

Anti-HIV Activity vs. Glycycoumarin

Licopyranocoumarin was originally identified as an anti-HIV phenolic constituent from Si-pei licorice, exhibiting inhibitory activity against HIV cytopathic effects at 20 μg/mL [1][2]. In contrast, glycycoumarin, another licorice coumarin, was also reported to possess anti-HIV activity, demonstrating inhibition of giant cell formation at 20 μg/mL without observable cytotoxicity [3]. While both compounds share this activity at similar concentrations, licopyranocoumarin is distinguished by its pyranocoumarin core structure, which may confer different pharmacokinetic properties or target interactions compared to the furanocoumarin scaffold of glycycoumarin [4].

Anti-HIV Activity
Reported
Active at 20 μg/mL, no cytotoxicity; comparable to glycycoumarin
Supports antiviral scaffold SAR review; pyranocoumarin core vs. furanocoumarin comparator.
Cell-based assays from original discovery; data to verify in modern standardized panels.
Antiviral Anti-HIV Coumarin Natural Product

Monoamine Oxidase (MAO) Inhibition

Licopyranocoumarin has been documented as a monoamine oxidase (MAO) inhibitor with an IC50 range of 60-140 μM, and a specific reported value of IC50 = 140 μM in certain assays [1]. In comparison, licorice extracts have demonstrated MAO inhibitory effects ranging from 44-64% [2]. While the potency of licopyranocoumarin as an MAO inhibitor is moderate, its defined IC50 value provides a quantitative benchmark for this activity within the licorice coumarin class. Other licorice constituents may contribute to the overall MAO inhibitory effect of extracts, but licopyranocoumarin is one of the few isolated compounds for which a specific MAO IC50 has been reported.

MAO Inhibition
Class-level
IC50 = 60–140 μM (reported 140 μM)
Supports MAO inhibition dose-response interpretation; moderate affinity context.
Class-level inference; extract inhibition 44–64% without IC50. Source-specific review needed.
MAO Inhibition Neurochemistry Antidepressant Licorice

Chemotaxonomic Marker for G. uralensis

Licopyranocoumarin has been identified as a constituent of Glycyrrhiza uralensis root (at concentrations up to 500 ppm) and of Si-pei licorice (a commercial licorice from Glycyrrhiza sp.) [1][2]. Notably, a chemotaxonomic analysis indicated that licopyranocoumarin, along with glycycoumarin and licocoumarone, was not found in G. glabra and G. inflata [3]. This species-specific distribution pattern contrasts with more ubiquitous licorice constituents like glycyrrhizin, which is present across all three medicinal Glycyrrhiza species. Therefore, licopyranocoumarin can serve as a differential marker for G. uralensis-derived material.

Chemotaxonomic Marker
Class-level
Present in G. uralensis (≤500 ppm); absent in G. glabra and G. inflata
Supports species authentication context; binary presence/absence signal.
Phytochemical survey data; analytical method validation per lab required.
Chemotaxonomy Quality Control Glycyrrhiza Species Authentication

Licopyranocoumarin Research and Industrial Applications


In Vitro CYP3A4 Inhibition Studies

Licopyranocoumarin, with its defined IC50 of 32 μM against CYP3A4 , serves as a validated tool compound for investigating CYP3A4-mediated drug metabolism. Its distinct profile, which differs from glycycoumarin (no CYP3A4 inhibition) and licochalcone A (mechanism-based CYP3A4 inhibitor), allows researchers to probe structure-activity relationships among licorice coumarins in cytochrome P450 modulation [1]. This compound is particularly suited for in vitro cocktail assays using human liver microsomes to assess potential herb-drug interactions involving CYP3A4 substrates.

Parkinson's Disease ROS/JNK Pathway Studies

Based on its demonstrated neuroprotective activity in the MPP+-induced PC12D cell model [2], licopyranocoumarin is a valuable chemical probe for dissecting the ROS/JNK/mitochondrial axis in neuronal cell death. Researchers can employ licopyranocoumarin at concentrations of 0.3-3 μM to validate pathway engagement and to compare the efficacy of novel neuroprotective candidates in parallel assays. Its well-characterized mechanism of action—suppression of ROS generation and subsequent inhibition of JNK activation—provides a clear experimental framework for Parkinson's disease research.

Pyranocoumarin Scaffolds in Antiviral Discovery

Licopyranocoumarin's established anti-HIV activity (active at 20 μg/mL) [3][4] positions it as a starting point for medicinal chemistry campaigns focused on pyranocoumarin-based antivirals. Unlike furanocoumarins such as glycycoumarin, licopyranocoumarin offers a distinct core structure for SAR studies aimed at optimizing anti-HIV potency and selectivity. Its non-cytotoxic profile at the active concentration further supports its utility as a lead-like natural product.

Quality Control of G. uralensis Materials

The species-specific presence of licopyranocoumarin in G. uralensis (up to 500 ppm) and its absence in G. glabra and G. inflata [4][5] make it a reliable chemotaxonomic marker. Analytical laboratories and botanical supplement manufacturers can utilize HPLC-MS or HPLC-UV methods targeting licopyranocoumarin to authenticate G. uralensis raw materials and to detect adulteration with other Glycyrrhiza species. This application is critical for ensuring batch-to-batch consistency and regulatory compliance in the botanical products industry.

Application
Selection Property
Validation Focus
CYP3A4 pathway inhibition research
CYP isoform selectivity profile
In vitro microsome endpoint review
Neuronal ROS/JNK pathway research
Neuroprotection model response context
MPP+ cell-model endpoint review
Pyranocoumarin antiviral scaffold studies
Anti-HIV activity profile context
Cytopathic effect assay endpoint review
G. uralensis botanical authentication
Species-specific chemotaxonomic marker
HPLC-MS species discrimination review

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